N-{4-[chloro(difluoro)methoxy]phenyl}pentopyranosylamine
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Overview
Description
2-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a tetrahydropyran ring and a chlorodifluoromethoxy aniline group. Its chemical formula is C12H15ClF2NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL involves multiple steps, starting with the preparation of the chlorodifluoromethoxy aniline intermediate. This intermediate is typically synthesized through the reaction of 4-chloroaniline with difluoromethyl ether under controlled conditions . The final compound is obtained by reacting the intermediate with tetrahydropyran-3,4,5-triol in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-[CHLORO(DIFLUORO)METHOXY]ANILINE: Shares the chlorodifluoromethoxy aniline group but lacks the tetrahydropyran ring.
Tetrahydropyran-3,4,5-triol: Contains the tetrahydropyran ring but lacks the chlorodifluoromethoxy aniline group.
Uniqueness
2-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14ClF2NO5 |
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Molecular Weight |
325.69 g/mol |
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]anilino]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14ClF2NO5/c13-12(14,15)21-7-3-1-6(2-4-7)16-11-10(19)9(18)8(17)5-20-11/h1-4,8-11,16-19H,5H2 |
InChI Key |
GFWPUCQINPBNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)OC(F)(F)Cl)O)O)O |
Origin of Product |
United States |
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